molecular formula C14H21N3O2 B009521 Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate CAS No. 104740-55-8

Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate

Cat. No. B009521
Key on ui cas rn: 104740-55-8
M. Wt: 263.34 g/mol
InChI Key: QSFXITXPTXIAOB-UHFFFAOYSA-N
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Patent
US05773612

Procedure details

8.21 g of benzaldehyde are added to a solution of 10 g of 1-(2-aminoethyl)piperazine in 125 ml of toluene and the mixture is refluxed for 3 hours, the water formed being removed by means of a Dean-Stark apparatus. The reaction mixture is concentrated under vacuum, the residue is taken up with 100 ml of DCM, 13.45 ml of DIPEA are added and 11.03 ml of benzyl chloroformate are added dropwise. The reaction mixture is stirred overnight at RT and concentrated under vacuum. The residue is taken up with a saturated solution of potassium hydrogensulfate and stirred vigorously for 4 hours at RT. The aqueous phase is washed with ether, rendered alkaline to pH 9-10 by the addition of concentrated NaOH, saturated by the addition of NaCl and extracted with chloroform, the organic phase is dried over sodium sulfate and the solvent is evaporated off under vacuum to give 18.78 g of the expected product, which is used as such in the next step.
Quantity
8.21 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:9][CH2:10][CH2:11][N:12]1C[CH2:16][NH:15][CH2:14][CH2:13]1.[OH2:18].[C:19]1([CH3:25])C=CC=CC=1>>[NH2:9][CH2:10][CH2:11][N:12]1[CH2:25][CH2:19][N:15]([C:16]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:18])[CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
8.21 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
10 g
Type
reactant
Smiles
NCCN1CCNCC1
Name
Quantity
125 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
being removed by means of a Dean-Stark apparatus
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under vacuum
ADDITION
Type
ADDITION
Details
are added
ADDITION
Type
ADDITION
Details
11.03 ml of benzyl chloroformate are added dropwise
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
STIRRING
Type
STIRRING
Details
stirred vigorously for 4 hours at RT
Duration
4 h
WASH
Type
WASH
Details
The aqueous phase is washed with ether
ADDITION
Type
ADDITION
Details
by the addition of concentrated NaOH
ADDITION
Type
ADDITION
Details
saturated by the addition of NaCl
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCCN1CCN(CC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18.78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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